molecular formula C21H18FN3O2S B2573649 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 450347-28-1

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2573649
CAS No.: 450347-28-1
M. Wt: 395.45
InChI Key: MIIKVUYNCBPAJU-UHFFFAOYSA-N
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Description

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced through a nucleophilic substitution reaction using a suitable fluorobenzyl halide.

    Thioether Formation: The indole derivative can be reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an isoxazole derivative to form the acetamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole core or the thioether linkage.

    Reduction: Reduction reactions can occur at the acetamide group or the isoxazole ring.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of the fluorobenzyl group and the isoxazole ring may enhance binding affinity or selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-(3-chlorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
  • 2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Uniqueness

The unique combination of the fluorobenzyl group, indole core, thioether linkage, and isoxazole ring in 2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide may confer distinct biological activities and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new drugs or materials with specific desired properties.

Biological Activity

2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, synthesis, and comparative analysis with related compounds.

Structural Characteristics

The compound features several key structural components:

  • Indole Moiety : Known for its wide range of biological activities, particularly in anticancer research.
  • Thioether Linkage : Enhances the compound's stability and interaction with biological targets.
  • Fluorobenzyl Group : May increase lipophilicity and influence the binding affinity to receptors.
  • 5-Methylisoxazole Group : Potentially contributes to the compound's pharmacological profile.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve:

  • Induction of Apoptosis : Similar compounds have shown the ability to trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : The compound may interfere with cellular signaling pathways that promote cancer cell growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis, inhibits proliferation
AntimicrobialExhibits activity against bacterial strains
Anti-inflammatoryShows potential for reducing inflammation

The mechanisms through which this compound exerts its effects may include:

  • Interaction with G Protein-Coupled Receptors (GPCRs) : This interaction can lead to various intracellular signaling cascades, including calcium ion mobilization.
  • Inhibition of Tubulin Polymerization : Similar indole derivatives have been documented to disrupt microtubule dynamics, which is crucial for cancer cell division.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Core : Starting from appropriate precursors, the indole structure is synthesized.
  • Introduction of Fluorobenzyl Group : This step involves specific reagents and conditions to ensure successful attachment.
  • Thioether Linkage Formation : The thioether bond is formed through a reaction between the indole derivative and a thiol-containing reagent.
  • Final Acetamide Formation : The last step involves attaching the isoxazole group to complete the acetamide structure.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Related Compounds

Compound NameKey FeaturesBiological Activity
N-(4-nitrophenyl)-2-((1-(3-fluorobenzyl)-1H-indol-3-yl)thio)acetamideContains nitrophenyl groupEnhanced solubility, anticancer
5-(3-indolyl)-1,3,4-thiadiazolesFeatures thiadiazole instead of thioetherStrong anticancer activity
2-thiohydantoinsUsed as intermediates in organic reactionsAntimicrobial properties

Properties

IUPAC Name

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-14-9-20(24-27-14)23-21(26)13-28-19-12-25(18-8-3-2-7-17(18)19)11-15-5-4-6-16(22)10-15/h2-10,12H,11,13H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIKVUYNCBPAJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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